ethyl 2-(furan-2-carbonyl)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonyl)butanoate |
InChI |
InChI=1S/C11H14O4/c1-3-8(11(13)14-4-2)10(12)9-6-5-7-15-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZIAODGLNLYZGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CO1)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Furan 2 Carbonyl Butanoate
Historical and Current Approaches to β-Keto Ester Synthesis with Furan (B31954) Moieties
The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, being the seminal method. wikipedia.org This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. wikipedia.orgmasterorganicchemistry.comlibretexts.org Historically, the incorporation of heterocyclic moieties like furan into such structures has been of significant interest due to the prevalence of the furan nucleus in medicinally and synthetically useful compounds. youtube.com
Early synthetic efforts related to furan chemistry, such as the Feist-Benary furan synthesis, utilized β-keto esters as starting materials to react with α-halo ketones or aldehydes, ultimately forming substituted furans. uwindsor.ca This highlights the long-standing relationship between β-keto esters and furan chemistry.
In modern synthesis, the focus remains on adapting classical reactions like the Claisen condensation to create more complex and highly functionalized molecules. acs.org Current approaches for synthesizing β-keto esters with furan moieties often involve crossed Claisen condensations, where an enolizable ester is reacted with a non-enolizable furan-based ester. masterorganicchemistry.comacs.org These methods aim for high efficiency and selectivity, often employing carefully chosen bases and reaction conditions to maximize the yield of the desired heterocyclic β-keto ester.
Optimized Synthetic Pathways for Ethyl 2-(Furan-2-Carbonyl)Butanoate
The specific structure of this compound, a β-keto ester, points toward two primary and highly effective synthetic strategies: the Claisen condensation and the acylation of a pre-formed enolate.
The most direct route to this compound is a crossed or mixed Claisen condensation. masterorganicchemistry.com This reaction involves the condensation between two different esters in the presence of a strong base. studysmarter.co.ukchemistry.coach
The key steps are:
Enolate Formation : A strong base, typically the sodium alkoxide corresponding to the alcohol of the esters (e.g., sodium ethoxide), deprotonates the α-carbon of an enolizable ester. libretexts.org In this case, ethyl butyrate (B1204436) serves as the enolate precursor.
Nucleophilic Attack : The resulting ester enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester, which is ethyl 2-furoate. libretexts.org
Elimination : The tetrahedral intermediate formed then collapses, eliminating an ethoxide leaving group to yield the final β-keto ester product. openstax.org
A stoichiometric amount of base is required because the final product is more acidic than the starting esters, and its deprotonation by the base drives the reaction equilibrium toward the product. wikipedia.orgopenstax.org An acidic workup is performed in the final step to neutralize the base and protonate the enolate of the β-keto ester. wikipedia.org
An alternative and often more controlled method involves the direct acylation of an ester enolate with an acyl chloride. studysmarter.co.uk This pathway avoids the potential for self-condensation that can occur in mixed Claisen reactions.
The synthesis proceeds as follows:
Precursor Synthesis : The required acylating agent, furan-2-carbonyl chloride, is readily synthesized by treating 2-furoic acid with a chlorinating agent like thionyl chloride. wikipedia.org
Enolate Generation : The enolate of ethyl butyrate is generated by reacting it with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. Using LDA ensures complete and regioselective deprotonation without competing nucleophilic attack on the ester. wikipedia.org
Acylation : The pre-formed enolate is then treated with furan-2-carbonyl chloride. The enolate attacks the acyl chloride in a nucleophilic acyl substitution reaction to furnish this compound.
This method generally provides higher yields for unsymmetrical β-keto esters compared to the standard Claisen condensation.
| Feature | Claisen Condensation | Acyl Chloride Acylation |
| Butanoate Source | Ethyl butyrate | Ethyl butyrate |
| Furan Source | Ethyl 2-furoate | Furan-2-carbonyl chloride |
| Base | Sodium ethoxide (stoichiometric) | Lithium diisopropylamide (LDA) |
| Key Intermediate | Ester enolate | Pre-formed ester enolate |
| Advantages | One-pot reaction | High yield, good for unsymmetrical products |
| Disadvantages | Risk of self-condensation, equilibrium | Requires pre-formation of acyl chloride and enolate |
Achieving high chemo- and regioselectivity is critical for the efficient synthesis of the butanoate moiety.
Regioselectivity : This refers to the specific site of the reaction. In this synthesis, the goal is to form a bond at the α-carbon (the C2 position) of the butyrate unit. In the Claisen condensation, the α-protons of the ester are the most acidic and are preferentially removed by the base. openstax.org In the acylation method, using a strong, hindered base like LDA ensures the rapid and clean formation of the kinetic enolate at the α-position, leading to excellent regioselectivity. wikipedia.org
Chemoselectivity : This concerns the selective reaction of one functional group in the presence of others. The challenge in a crossed Claisen condensation is to prevent the self-condensation of ethyl butyrate. This can be mitigated by using one ester that cannot form an enolate, such as ethyl 2-furoate (which lacks α-hydrogens), and slowly adding the enolizable ester (ethyl butyrate) to the reaction mixture. The acylation of a pre-formed enolate with furan-2-carbonyl chloride offers superior chemoselectivity, as the reaction conditions are specifically tailored for the desired cross-coupling. nih.gov
Catalytic Systems for Enhanced Yield and Selectivity in Synthesis
While the classical synthesis of β-keto esters is often base-promoted, modern organic synthesis increasingly relies on catalytic systems to improve efficiency, yield, and selectivity. In the broader context of furan synthesis and modification, various catalytic systems are employed.
Transition metal catalysis is prominent in constructing and functionalizing furan rings. nih.govorganic-chemistry.org For example, rhodium(II) acetate (B1210297) has been used to catalyze the reaction between acetylenes and α-diazocarbonyl compounds to form substituted furans. researchgate.net Cobalt(II)-based metalloradical catalysis enables the regioselective cyclization of alkynes with diazocarbonyls to produce polyfunctionalized furans. nih.gov Furthermore, palladium catalysts are effective for the carbonylation of alcohols to produce furan-containing acetates and for cross-coupling reactions to functionalize the furan ring. unive.itunicatt.it While not always applied directly to the final C-C bond formation of this compound, these catalytic methods are crucial for synthesizing advanced furan precursors.
| Catalyst System | Reaction Type | Application in Furan Chemistry | Reference |
| Rhodium(II) Acetate | Cycloaddition | Synthesis of furans from acetylenes and diazocarbonyls | researchgate.net |
| Cobalt(II) Porphyrin | Metalloradical Cyclization | Regioselective synthesis of multisubstituted furans | nih.gov |
| Palladium Acetate/Phosphine Ligands | Carbonylation/Cross-Coupling | Synthesis of furanyl acetates; functionalization of furan rings | unive.itunicatt.it |
| Zirconium(IV) Oxide (ZrO₂) | Cross-Ketonization | Synthesis of acyl furans from furan esters and carboxylic acids | rsc.org |
In the Claisen condensation, an acid (such as sulfuric or acetic acid) is used during the workup phase. Its purpose is to neutralize the alkoxide base and, crucially, to protonate the resonance-stabilized enolate of the β-keto ester product to yield the final, neutral compound. wikipedia.org
Beyond the workup, acid catalysis is fundamental to many other reactions involving furans. For instance, the cyclization step of the Feist-Benary furan synthesis can be promoted by acid. uwindsor.ca Strong Brønsted superacids (e.g., triflic acid, TfOH) and Lewis acids (e.g., AlCl₃) can activate furan derivatives toward reactions like hydroarylation, demonstrating the power of acid catalysis to forge new C-C bonds on furan-containing substrates. nih.gov
Base-Catalyzed Methods
Base-catalyzed reactions represent a common strategy for the formation of β-keto esters like this compound. These methods typically involve the deprotonation of a carbon atom adjacent to a carbonyl group, creating a nucleophilic enolate that can then react with an acylating agent.
One prominent base-catalyzed approach is the Claisen condensation. In this reaction, a strong base, such as sodium ethoxide, is used to promote the condensation of two ester molecules. For the synthesis of the target compound, this would involve the reaction of ethyl butyrate with a suitable furan-2-carbonyl derivative, such as ethyl 2-furoate. The base facilitates the formation of the ethyl butyrate enolate, which then attacks the carbonyl carbon of ethyl 2-furoate. Subsequent loss of an ethoxide group leads to the formation of the β-keto ester.
The choice of base is crucial in these reactions. While strong bases like sodium ethoxide are effective, milder bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been explored. nsf.govsemanticscholar.org DBU can catalyze the carboxylation of 2-acetylfuran, a related furan ketone, which proceeds through a β-keto acid intermediate. nsf.gov Although this specific reaction produces a different end product, the underlying principle of base-catalyzed activation of a carbonyl compound is relevant. Research has shown that DBU can be effective in promoting reactions involving furan derivatives under milder conditions. semanticscholar.org
A plausible mechanism for the base-catalyzed synthesis involves the initial deprotonation of the α-carbon of ethyl butyrate by the base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated furan-2-carbonyl species, such as furan-2-carbonyl chloride. The resulting tetrahedral intermediate then collapses, eliminating the leaving group (e.g., chloride) to yield this compound.
Metal-Mediated or Organocatalytic Transformations
Metal-mediated and organocatalytic methods offer alternative and often more selective routes to this compound. These catalysts can facilitate the reaction under milder conditions and can sometimes provide better control over the product distribution.
Metal-Mediated Synthesis:
Transition metal catalysts, particularly those based on rhodium and iron, have been utilized in the synthesis of furan derivatives. Rhodium(II) acetate, for example, is known to catalyze the reaction of α-diazocarbonyls with acetylenes to form furans. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the utility of rhodium catalysts in constructing the furan ring itself, which could be a precursor.
Iron catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been studied for the synthesis of alkyl 5-acetyl-2-furancarboxylates. researchgate.net This reaction involves the interaction of 5-acetyl-2-furan with carbon tetrachloride and an alcohol in the presence of the iron catalyst. researchgate.net This suggests the possibility of employing iron catalysis for the C-acylation of furan derivatives with butyryl-containing reagents.
Ruthenium-catalyzed reactions have also been explored for the modification of furan rings. For instance, a ruthenium-catalyzed chemoselective oxidation of furan rings has been developed to synthesize 2-arylalkanoic acids. This highlights the potential of using metal catalysts to functionalize the furan core.
Organocatalytic Transformations:
Organocatalysis provides a metal-free alternative for synthesizing complex molecules. Proline and its derivatives are common organocatalysts used in various transformations. For instance, L-proline has been used to catalyze the synthesis of a related compound, ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate, in a multi-component reaction. google.com This type of catalysis often proceeds through enamine or iminium ion intermediates.
In the context of this compound synthesis, an organocatalyst could potentially activate ethyl butyrate to form a nucleophilic species that reacts with an electrophilic furan derivative. The specific application of organocatalysis for the direct synthesis of this target compound requires further investigation, but the principles of organocatalytic activation of carbonyl compounds are well-established.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. This involves considering factors such as the choice of solvents, energy consumption, and the use of renewable feedstocks.
Solvent Selection and Minimization
The selection of solvents plays a significant role in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, solvent-free conditions.
In the synthesis of related furan derivatives, various solvents have been employed, including ethanol (B145695), toluene, and dichloromethane. google.com However, a shift towards greener alternatives is desirable. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of water as a solvent has been demonstrated in the synthesis of polysubstituted furan-2,4-dicarboxylates, where it participates in the reaction mechanism. semanticscholar.org
Another green solvent strategy is the use of ionic liquids. Although not specifically reported for the synthesis of this compound, ionic liquids have been used in related reactions, such as the Friedel-Crafts alkylation of 2-methylfuran.
Solvent minimization is another key aspect. Running reactions at higher concentrations or under solvent-free conditions can significantly reduce waste. Microwave-assisted synthesis, for example, can often be performed with minimal or no solvent, leading to cleaner reactions and easier product isolation. nih.gov
The following table summarizes the properties of common solvents and potential greener alternatives:
| Solvent | Boiling Point (°C) | Hazards | Green Alternative(s) |
| Dichloromethane | 39.6 | Carcinogen, Volatile | Water, Supercritical CO₂ |
| Toluene | 110.6 | Flammable, Toxic | 2-Methyltetrahydrofuran |
| Ethanol | 78.37 | Flammable | Water, Bio-ethanol |
| N,N-Dimethylformamide | 153 | Toxic, Reproductive Hazard | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |
Energy Efficiency Considerations
Improving energy efficiency is a core principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible, or by using alternative energy sources that can reduce reaction times and energy consumption.
Many traditional synthetic methods require prolonged heating. google.com For example, some reactions are stirred at room temperature for several days. google.com This can be energy-intensive, especially on a large scale.
Microwave irradiation has emerged as a powerful tool for promoting organic reactions in a more energy-efficient manner. nih.gov Microwave heating can rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. nih.gov For instance, a reaction that might take several hours under conventional heating could potentially be completed in minutes using a microwave reactor.
The following table provides a comparison of conventional heating versus microwave-assisted synthesis for a hypothetical reaction:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Temperature Control | Less Precise | Precise |
| Heating | Bulk, Uneven | Direct, Uniform |
By focusing on greener solvents and more energy-efficient reaction conditions, the synthesis of this compound can be made more sustainable and economically viable.
Chemical Reactivity and Mechanistic Studies of Ethyl 2 Furan 2 Carbonyl Butanoate
Reactivity at the β-Keto Ester Moiety
The β-keto ester functional group is a versatile platform for a multitude of chemical transformations. Its reactivity is primarily dictated by the acidic α-hydrogen and the two electrophilic carbonyl carbons.
Enolization and Tautomerism Studies
Like other β-dicarbonyl compounds, ethyl 2-(furan-2-carbonyl)butanoate exists in a tautomeric equilibrium between its keto and enol forms. libretexts.orglibretexts.org This equilibrium is a dynamic process where a proton and a double bond shift their positions. The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.orglibretexts.org
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. nih.govmasterorganicchemistry.com In many simple carbonyl compounds, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, for β-dicarbonyl compounds, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation, shifting the equilibrium. libretexts.orgmasterorganicchemistry.com For instance, the enol form of 2,4-pentanedione is the major species at equilibrium due to these stabilizing effects. libretexts.org
The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
Acid-catalyzed enolization: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A weak base, such as the solvent, can then remove a proton from the α-carbon, leading to the formation of the enol. libretexts.orgchemistrysteps.com
Base-catalyzed enolization: A base can directly deprotonate the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This results in the formation of a resonance-stabilized enolate ion. Subsequent protonation of the enolate on the oxygen atom yields the enol. libretexts.orgfiveable.me
The study of keto-enol tautomerism is crucial as the enol form, although often the minor component, is highly reactive and participates in many important chemical reactions. libretexts.org
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium |
| Solvent Polarity | The polarity of the solvent can affect the rate of interconversion between keto and enol forms. nih.gov |
| Intramolecular Hydrogen Bonding | The formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl and the other carbonyl oxygen stabilizes the enol form. libretexts.orgmasterorganicchemistry.com |
| Conjugation | Conjugation of the enol's double bond with the furan (B31954) ring can provide additional stabilization to the enol tautomer. libretexts.org |
| Catalysts | Both acids and bases catalyze the interconversion, allowing the equilibrium to be established more rapidly. libretexts.orgmasterorganicchemistry.comchemistrysteps.com |
Nucleophilic Additions to the Carbonyl Groups
The carbonyl carbons in the β-keto ester moiety of this compound are electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comchemtube3d.com The addition of a nucleophile to a carbonyl carbon results in the change of hybridization at that carbon from sp² to sp³, and the geometry changes from trigonal planar to tetrahedral. masterorganicchemistry.com
The reactivity of the two carbonyl groups—the ketone and the ester—towards nucleophiles can differ. Generally, ketones are more reactive than esters towards nucleophilic attack. This is because the lone pair of electrons on the oxygen atom of the ester group can be delocalized through resonance, reducing the electrophilicity of the ester carbonyl carbon.
The outcome of the nucleophilic addition can be either reversible or irreversible, depending on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically lead to irreversible additions. masterorganicchemistry.com Weaker nucleophiles, like water, alcohols, or amines, often result in reversible additions, and the position of the equilibrium can be influenced by the reaction conditions. masterorganicchemistry.comlibretexts.org
In the context of α,β-unsaturated carbonyl systems, which can be formed from the enol tautomer, nucleophiles can add in either a 1,2-fashion (directly to the carbonyl carbon) or a 1,4-fashion (conjugate addition to the β-carbon). libretexts.org The regioselectivity of this addition is influenced by the "hardness" or "softness" of the nucleophile and the reaction conditions (kinetic versus thermodynamic control). libretexts.org
α-Carbon Alkylation and Acylation Reactions
The α-carbon of the β-keto ester is positioned between two electron-withdrawing carbonyl groups, making the attached proton significantly acidic. This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. fiveable.melibretexts.orgpressbooks.pub This enolate is a potent nucleophile and can readily participate in alkylation and acylation reactions. pressbooks.pub182.160.97
Alkylation: The reaction of the enolate ion with an alkyl halide results in the formation of a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pub This S_N2 reaction is a powerful tool for introducing alkyl groups and building more complex molecular frameworks. pressbooks.pub The choice of the base and the alkylating agent is crucial for the success of the reaction. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete deprotonation to the enolate. mnstate.edu The alkyl halide should ideally be primary or methyl to avoid competing elimination reactions. pressbooks.pub
Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-carbon. This reaction further functionalizes the molecule and provides access to more complex structures.
These alkylation and acylation reactions are synthetically valuable, as exemplified by well-established methods like the malonic ester synthesis and the acetoacetic ester synthesis, which utilize the reactivity of β-dicarbonyl compounds to prepare carboxylic acids and ketones, respectively. libretexts.orgpressbooks.pub
Reactions Involving the Furan Heterocycle
The furan ring in this compound is an electron-rich aromatic heterocycle, making it susceptible to various reactions, particularly electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns on the Furan Ring
Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609), often with milder reagents and under less harsh conditions. pearson.comchemicalbook.com The oxygen atom in the furan ring donates its lone pair of electrons into the aromatic system, increasing the electron density of the ring and making it more nucleophilic. pearson.comchemicalbook.com
Electrophilic attack on the furan ring preferentially occurs at the C2 (or α) position. pearson.comchemicalbook.com This regioselectivity is due to the greater stability of the carbocation intermediate formed upon attack at this position. The positive charge in the intermediate resulting from C2 attack can be delocalized over three resonance structures, including one where the charge is stabilized by the oxygen atom. In contrast, attack at the C3 (or β) position leads to a less stable intermediate with only two resonance contributors. chemicalbook.com
Common electrophilic aromatic substitution reactions that furan undergoes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. However, due to the high reactivity of the furan ring, these reactions must often be carried out under carefully controlled, mild conditions to avoid polymerization or ring-opening. The presence of the deactivating carbonyl group on the furan ring in this compound would be expected to decrease the reactivity of the ring towards electrophilic substitution compared to unsubstituted furan. The carbonyl group is an electron-withdrawing group and will direct incoming electrophiles to the C4 and C5 positions of the furan ring.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Stability of Intermediate | Major/Minor Product |
| C2 (α-position) | More stable (3 resonance structures) | Major |
| C3 (β-position) | Less stable (2 resonance structures) | Minor |
Ring-Opening and Cycloaddition Reactions
The furan ring, despite its aromatic character, can participate in ring-opening and cycloaddition reactions, highlighting its diene-like nature.
Ring-Opening Reactions: Furan and its derivatives can undergo ring-opening under various conditions, often initiated by acidic or oxidizing agents. rsc.orgresearchgate.netresearchgate.net These reactions can lead to the formation of dicarbonyl compounds or other acyclic structures, providing a synthetic route to a different class of molecules. rsc.org For instance, the ring-opening of furans can be a key step in the synthesis of complex natural products.
Cycloaddition Reactions: Furan can act as a 4π component in Diels-Alder [4+2] cycloaddition reactions with suitable dienophiles. nih.govyoutube.com This reactivity is a testament to the less pronounced aromatic character of furan compared to benzene. These cycloaddition reactions provide a powerful method for the construction of bicyclic systems containing an oxygen bridge. Furan derivatives can also participate in other types of cycloaddition reactions, such as [8+2] and [3+2] cycloadditions, leading to a variety of polycyclic structures. nih.govresearchgate.net The specific type of cycloaddition and the stereochemical outcome are dependent on the nature of the furan derivative and the reaction partner. nih.govclockss.org
Reductive Transformations of the Furan Ring
The furan ring in this compound is susceptible to reduction, which can lead to the formation of dihydrofuran or tetrahydrofuran (B95107) derivatives. The most common method for this transformation is catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the selectivity and yield of the reduction.
Catalytic hydrogenation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Common catalysts for furan reduction include those based on platinum, palladium, and rhodium. researchgate.netchemistrysteps.com The hydrogenation of the furan ring is a heterogeneous catalytic process where the furan molecule and hydrogen adsorb onto the catalyst surface, facilitating the addition of hydrogen atoms across the double bonds of the ring. prepchem.com
The presence of the β-keto ester functionality can influence the reduction of the furan ring. It is important to consider the potential for competitive reduction of the ketone carbonyl group. However, catalytic hydrogenation of furan rings can often be achieved selectively under specific conditions. For instance, in the related compound furfural, preadsorbed hydrogen on a Pt(111) surface promotes hydrogenation to furfuryl alcohol over decarbonylation to furan, indicating that surface conditions can direct the reaction pathway.
The complete reduction of the furan ring in this compound would yield ethyl 2-(tetrahydrofuran-2-carbonyl)butanoate. The synthesis of substituted tetrahydrofurans is a significant area of organic synthesis, with various methods developed for their construction. organic-chemistry.org While specific studies on the reductive transformation of this compound are not extensively documented, the general principles of furan hydrogenation provide a strong basis for predicting its behavior.
Hydrolysis and Transesterification Pathways of the Butanoate Ester
The butanoate ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester. These reactions can be catalyzed by either acids or bases.
The acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. chemistrysteps.com This reaction is essentially the reverse of Fischer esterification. chemistrysteps.com The mechanism proceeds through a tetrahedral intermediate. For this compound, heating with a large excess of water in the presence of a strong acid catalyst would lead to the formation of 2-(furan-2-carbonyl)butanoic acid and ethanol (B145695). lardbucket.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the elimination of the ethoxide leaving group to form the carboxylic acid, which is then rapidly deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com This final deprotonation step drives the reaction to completion. masterorganicchemistry.com
The mechanism of base-catalyzed hydrolysis of this compound would involve the formation of sodium 2-(furan-2-carbonyl)butanoate and ethanol when using sodium hydroxide as the base. This reaction is generally faster and more complete than acid-catalyzed hydrolysis. chemistrysteps.com The term saponification originates from the use of this reaction in soap making from fats and oils. masterorganicchemistry.com
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is a valuable tool for synthesizing different esters from a common precursor. For β-keto esters like this compound, transesterification can be achieved using various alcohols in the presence of a suitable catalyst.
A variety of catalysts have been developed for the transesterification of β-keto esters, including both acid and base catalysts, as well as organometallic and solid-supported catalysts. The choice of catalyst can influence the reaction efficiency and selectivity. The following table summarizes some catalytic systems used for the transesterification of β-keto esters with different alcohols.
Table 1: Catalytic Systems for the Transesterification of β-Keto Esters
| Catalyst | Alcohol Type | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Et₃N (Triethylamine) | Allyl, Benzyl, Propargyl, Alkyl | Toluene, reflux | 57-98% | chemicalbook.com |
| Montmorillonite K-10 | Various | - | Good | |
| 3-Nitrobenzeneboronic acid | Primary, Secondary, Allylic, Benzylic, Chiral | Solvent-free | 87-95% | |
| Silica supported boric acid | Primary, Secondary, Allylic, Benzylic, Chiral | Solvent-free | 87-95% |
The reaction mechanism for transesterification is similar to that of hydrolysis, involving a tetrahedral intermediate. In base-catalyzed transesterification, an alkoxide from the new alcohol acts as the nucleophile.
Investigating Rearrangement Reactions and Fragmentation Processes
The structure of this compound allows for the possibility of rearrangement reactions and specific fragmentation patterns under certain conditions, such as high temperatures or mass spectrometric analysis.
One notable rearrangement reaction involving furans is the Achmatowicz reaction, where a furan is converted to a dihydropyran. wikipedia.org In the classic example, furfuryl alcohol is treated with bromine in methanol (B129727) to form a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges to a dihydropyran in the presence of dilute sulfuric acid. wikipedia.org While the direct applicability to this compound would require modification of the starting material to a furfuryl alcohol derivative, it highlights the potential for skeletal rearrangements of the furan ring.
Under mass spectrometry conditions, furan and its derivatives undergo characteristic fragmentation. The fragmentation of furan itself can lead to the loss of CO followed by the loss of a hydrogen atom. For substituted furans, the fragmentation pattern is influenced by the nature and position of the substituents. In the mass spectrum of 2-ethylfuran, prominent peaks corresponding to the molecular ion and fragments resulting from cleavage of the ethyl group are observed. nist.gov
For this compound, fragmentation would likely be initiated by ionization of one of the oxygen atoms. The fragmentation of ketones often involves α-cleavage, which in this case could lead to the loss of the ethyl group from the butanoyl chain or cleavage of the bond between the carbonyl carbon and the furan ring. miamioh.edu The fragmentation of the ester group can also occur, leading to characteristic ions. The study of the fragmentation of 3(2H)-furanones shows complex pathways involving ring cleavage and loss of small molecules like CO and H₂O. imreblank.ch The fragmentation of 2-aroylbenzofuran derivatives, which also contain a furan ring adjacent to a carbonyl group, proceeds through the formation of acylium ions. researchgate.net Based on these general principles, the mass spectrum of this compound would be expected to show a complex pattern of fragment ions resulting from the cleavage of the various functional groups present in the molecule.
Derivatization and Structural Modification of Ethyl 2 Furan 2 Carbonyl Butanoate
Synthesis of Novel Analogs through Modification of the Ester Group
The ester group in ethyl 2-(furan-2-carbonyl)butanoate is a primary site for chemical modification, allowing for the synthesis of amides, alcohols, and aldehydes.
Amidation and Amidification Reactions
The conversion of the ethyl ester to an amide is a common and important transformation. This can be achieved through aminolysis, where the ester reacts with an amine. This process can sometimes be facilitated by methods such as a two-step, one-pot transamidation procedure. In this method, the ester is first activated, for example with Boc anahydride and DMAP, and then reacted with a primary or secondary amine to yield the corresponding amide. nih.gov A wide range of amines can be used in this reaction, leading to a diverse set of amide derivatives. nih.gov
Table 1: Examples of Amidation Reactions
| Amine Reactant | Resulting Amide Product |
|---|---|
| Primary Amine (R-NH₂) | N-substituted amide |
Reduction of the Ester to Alcohol and Aldehyde Derivatives
The ester group can be reduced to a primary alcohol. libretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orglibretexts.org The reaction involves the addition of a hydride ion to the carbonyl carbon of the ester, followed by a second hydride addition to the intermediate aldehyde. chemistrysteps.com
To obtain the aldehyde derivative, the reduction must be stopped at the intermediate stage. This can be accomplished using a less reactive reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. chemistrysteps.com DIBAL-H reacts with the ester to form a stable hemiacetal intermediate, which upon aqueous workup, yields the desired aldehyde. chemistrysteps.com
Table 2: Reduction Products of the Ester Group
| Reducing Agent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
Functionalization at the α-Position of the Butanoate Chain
The α-position of the butanoate chain, the carbon atom adjacent to the carbonyl group, is another key site for structural modification.
Halogenation Studies
Halogenation at the α-position of carbonyl compounds is a well-established reaction that can proceed under either acidic or basic conditions. fiveable.mepressbooks.pub In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The enol then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂) to form the α-halogenated product. libretexts.org Under acidic conditions, the reaction typically results in the substitution of a single α-hydrogen. pressbooks.pubyoutube.com
Under basic conditions, the reaction proceeds via an enolate intermediate. fiveable.me The presence of the electron-withdrawing halogen in the product increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations. pressbooks.publibretexts.org
Table 3: Conditions for α-Halogenation
| Condition | Intermediate | Typical Outcome |
|---|---|---|
| Acidic | Enol | Monohalogenation |
Carbon-Carbon Bond Forming Reactions
The α-position can also be a site for the formation of new carbon-carbon bonds through alkylation reactions. libretexts.orglibretexts.org This is typically achieved by first forming an enolate ion by treating the starting material with a suitable base. This enolate then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the α-alkylated product. libretexts.org The choice of the alkyl halide is important, with primary and methyl halides being the most effective. libretexts.org This method allows for the introduction of a variety of alkyl groups at the α-position, further diversifying the range of possible derivatives. libretexts.org
Transformations of the Furan-2-Carbonyl Moiety
The furan (B31954) ring itself is a key structural feature that can be modified. While direct functionalization of the furan ring in this compound is a complex area, general strategies for furan synthesis and modification can provide insights into potential transformations. The synthesis of substituted furans can be achieved through various methods, including the cyclization of dicarbonyl compounds or the reaction of α-diazocarbonyls with acetylenes. semanticscholar.orgresearchgate.net These synthetic routes can lead to a wide array of furan derivatives with different substitution patterns. For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid can lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Such transformations, if applied to derivatives of this compound, could yield a new class of compounds with modified furan rings.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| Sodium borohydride |
| Diisobutylaluminium hydride |
| 3-(furan-2-yl)propenoic acid |
| 3-aryl-3-(furan-2-yl)propanoic acid |
| Boc anahydride |
Reduction of the Ketone to Alcohol Derivatives
The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding ethyl 2-(1-hydroxy-1-(furan-2-yl)methyl)butanoate. This transformation is a common strategy to introduce a chiral center and produce β-hydroxy esters, which are valuable intermediates in the synthesis of complex molecules. The choice of reducing agent is crucial for controlling the reaction's selectivity and efficiency.
Hydride-based reagents are frequently employed for this purpose. Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing ketones and aldehydes without affecting less reactive functional groups like esters. libretexts.orglibretexts.org For the reduction of this compound, NaBH₄ would selectively reduce the ketone to the corresponding alcohol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the ketone, but would typically reduce the ester group as well, leading to a diol product. libretexts.orglibretexts.org Therefore, for the specific conversion to the β-hydroxy ester, milder conditions are preferred.
Catalytic hydrogenation represents another important method. Using hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium, or Platinum) can effectively reduce the ketone. This method is often used in industrial processes and can sometimes offer stereocontrol with the use of chiral catalysts. researchgate.net
The general reaction is as follows:
This compound + [Reducing Agent] → Ethyl 2-(1-hydroxy-1-(furan-2-yl)methyl)butanoate
Table 1: Common Reducing Agents for the Conversion of β-Keto Esters to β-Hydroxy Esters
| Reducing Agent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695), 0°C to room temp. | Highly selective for aldehydes and ketones over esters. nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | Very strong; reduces both ketone and ester. libretexts.orglibretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (e.g., Ni, Pd, Pt), solvent. | Reduces the ketone; can also reduce the furan ring under harsh conditions. |
| Zinc Borohydride (Zn(BH₄)₂) | Ether or THF. | Can offer enhanced stereoselectivity in some cases for β-keto esters. nih.gov |
Wittig and Related Olefination Reactions
The ketone carbonyl group of this compound is a prime site for olefination reactions, which convert the C=O double bond into a C=C double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent methods for achieving this transformation. masterorganicchemistry.comlibretexts.org
In the Wittig reaction , a phosphorus ylide (also called a phosphorane) acts as the nucleophile. libretexts.orglibretexts.org The ylide attacks the ketone's carbonyl carbon, leading to a four-membered ring intermediate (an oxaphosphetane) that decomposes to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The structure of the resulting alkene is determined by the R-groups on the ylide.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene (trans isomer), and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgorganic-chemistry.orgresearchgate.net
For this compound, the reaction with a phosphorus ylide or phosphonate would replace the furan-C=O group with a furan-C=CR₂ group, introducing a new carbon-carbon double bond at the carbonyl position.
Table 2: Representative Olefination Reactions on this compound
| Reaction Name | Reagent | General Product Structure |
|---|---|---|
| Wittig Reaction | Triphenylphosphonium ylide (Ph₃P=CHR) | Ethyl 2-(1-(furan-2-yl)alkylidene)butanoate |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion ((EtO)₂P(O)CH⁻R) | Ethyl 2-(1-(furan-2-yl)alkylidene)butanoate (predominantly E-isomer) wikipedia.orgnrochemistry.com |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are highly efficient for building molecular complexity. As a β-dicarbonyl compound, this compound is an excellent substrate for several important MCRs, such as the Biginelli and Hantzsch reactions. wikipedia.orgwikipedia.org
The Biginelli reaction is a three-component condensation between an aldehyde, a β-keto ester, and urea (B33335) (or thiourea) under acidic conditions. wikipedia.orgorganic-chemistry.org When this compound is used in this reaction with an aldehyde (R-CHO) and urea, it leads to the formation of a highly substituted 3,4-dihydropyrimidin-2(1H)-one (DHPM). These heterocyclic scaffolds are of significant interest in medicinal chemistry. wikipedia.orgresearchgate.netnih.gov
The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgthermofisher.comorganic-chemistry.org In a modified version, this compound can serve as the β-keto ester component, reacting with an aldehyde and an enamine (derived from a second β-dicarbonyl compound and ammonia) to produce 1,4-dihydropyridines. These structures are notable for their prevalence in pharmaceuticals. wikipedia.orgthermofisher.com
Table 3: Multi-Component Reactions with this compound
| Reaction Name | Other Reactants | Resulting Heterocyclic Core |
|---|---|---|
| Biginelli Reaction | Aldehyde (R-CHO), Urea or Thiourea | 3,4-Dihydropyrimidin-2(1H)-one wikipedia.orgorganic-chemistry.org |
| Hantzsch Dihydropyridine Synthesis | Aldehyde (R-CHO), Ammonia/Ammonium Acetate, second β-keto ester equivalent | 1,4-Dihydropyridine wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Furan 2 Carbonyl Butanoate and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For ethyl 2-(furan-2-carbonyl)butanoate, with the molecular formula C₁₁H₁₄O₄, the exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O).
The calculated monoisotopic mass is 210.08921 u. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺˙). The resulting high-precision mass measurement, often accurate to within 5 parts per million (ppm), would be compared to the theoretical value. A close match provides definitive confirmation of the molecular formula C₁₁H₁₄O₄, ruling out other potential formulas with the same nominal mass.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the this compound molecule.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (relative number of protons), and spin-spin coupling patterns (multiplicity). For this compound, distinct signals are expected for the furan (B31954) ring protons, the methine proton at the chiral center, and the two different ethyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org Due to the presence of sp²-hybridized carbons in the furan ring and carbonyl groups, as well as sp³-hybridized carbons in the alkyl chains, signals are expected across a wide chemical shift range. libretexts.org The carbonyl carbons are particularly diagnostic, appearing at the downfield end of the spectrum (160-220 ppm). libretexts.org
| Predicted ¹H NMR Data (CDCl₃) | |
| Assignment | Predicted δ (ppm) |
| H-5' (Furan) | 7.60-7.70 |
| H-4' (Furan) | 7.20-7.30 |
| H-3' (Furan) | 6.55-6.65 |
| OCH₂ (Ester) | 4.15-4.25 |
| CH (α-position) | 4.00-4.10 |
| CH₂ (Butanoyl) | 1.80-1.95 |
| OCH₂CH₃ (Ester) | 1.20-1.30 |
| CH₂CH₃ (Butanoyl) | 0.85-0.95 |
| Predicted ¹³C NMR Data (CDCl₃) | |
| Assignment | Predicted δ (ppm) |
| C=O (Ketone) | 190-195 |
| C=O (Ester) | 168-172 |
| C-2' (Furan) | 152-155 |
| C-5' (Furan) | 147-150 |
| C-4' (Furan) | 120-125 |
| C-3' (Furan) | 112-115 |
| OCH₂ (Ester) | 60-65 |
| CH (α-position) | 50-55 |
| CH₂ (Butanoyl) | 22-28 |
| OCH₂CH₃ (Ester) | 13-15 |
| CH₂CH₃ (Butanoyl) | 13-15 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting:
The ester's -OCH₂- quartet with its corresponding -CH₃ triplet.
The butanoyl chain's α-CH triplet with the adjacent -CH₂- multiplet, which in turn would correlate with its terminal -CH₃ triplet.
Correlations between the coupled protons on the furan ring (H-3', H-4', and H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). chegg.com It allows for the unambiguous assignment of each carbon signal by correlating it with its known proton signal from the ¹H NMR spectrum. chegg.com For example, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~52 ppm, confirming the α-CH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is arguably the most powerful experiment for piecing together the molecular backbone. Key expected correlations include:
The furan protons (H-3' and H-5') to the ketone carbonyl carbon (~192 ppm), establishing the connection of the furan ring to the butanoyl chain.
The α-CH proton (~4.1 ppm) to both the ketone carbonyl and the ester carbonyl, confirming its position between these two functional groups.
The ester's -OCH₂- protons to the ester carbonyl carbon (~170 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net NOESY can provide insights into the preferred conformation and stereochemistry of the molecule in solution. For instance, correlations might be observed between the furan proton H-3' and the α-CH proton, depending on the rotational conformation around the C-C bond connecting the furan ring and the ketone.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific absorption bands in an IR spectrum or scattering peaks in a Raman spectrum corresponds to particular functional groups.
For this compound, the most prominent features would be:
C=O Stretching: Two distinct, strong absorption bands are expected in the IR spectrum. The ketone C=O stretch typically appears around 1670-1680 cm⁻¹ (lowered by conjugation with the furan ring), while the ester C=O stretch appears at a higher frequency, around 1735-1745 cm⁻¹.
C-O Stretching: Strong bands for the ester C-O bonds would be visible in the 1100-1300 cm⁻¹ region. The furan ring's C-O-C stretch would also contribute in this area.
C-H Stretching: Aliphatic C-H stretches from the ethyl groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the furan ring will appear just above 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations from the furan ring would be observed in the 1450-1600 cm⁻¹ region.
| Predicted Infrared (IR) Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3150 |
| Aliphatic C-H Stretch | 2850-3000 |
| Ester C=O Stretch | 1735-1745 |
| Ketone C=O Stretch | 1670-1680 |
| Furan Ring C=C Stretch | 1450-1600 |
| Ester C-O Stretch | 1100-1300 |
X-ray Crystallography for Solid-State Structural Conformation and Absolute Configuration (if applicable)
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate structural proof. semanticscholar.org This technique maps the electron density of a crystal to determine the precise three-dimensional location of every atom.
The resulting crystal structure would definitively confirm the atomic connectivity established by NMR. nih.gov Furthermore, it would reveal crucial conformational details in the solid state, such as the bond lengths, bond angles, and torsion angles between the furan ring and the adjacent ketone, which dictates the planarity of that molecular fragment. nih.gov As the molecule is chiral, if a single enantiomer crystallizes in a chiral space group, X-ray crystallography can also be used to determine its absolute configuration. semanticscholar.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral synthesis is explored)
The carbon atom alpha to both carbonyl groups (C2 of the butanoate chain) is a stereocenter. Therefore, this compound exists as a pair of enantiomers. If the molecule is synthesized via a chiral pathway or resolved from a racemic mixture, its enantiomeric purity must be assessed.
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image CD spectrum. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. This technique is highly sensitive for analyzing chiral compounds containing chromophores, such as the furan and carbonyl groups present in this molecule, which absorb light in the UV-visible region.
Lack of Specific Research Data Hinders Comprehensive Analysis of this compound Applications
Despite being a commercially available chemical compound, a thorough review of scientific literature reveals a notable absence of specific research detailing the applications of this compound in several key areas of chemical synthesis and materials science. While the general reactivity of furan-containing molecules is well-documented, concrete examples and in-depth studies focused on this particular ester are scarce, precluding a detailed analysis of its potential as a versatile building block.
This compound is cataloged by chemical suppliers, indicating its availability for research and development purposes. Its structural relative, ethyl 2-(furan-2-carbonyl)-3-oxobutanoate, is categorized as a heterocyclic building block, suggesting that this compound likely shares similar potential as an intermediate in the synthesis of more complex molecules. However, specific instances of its use are not readily found in the public domain.
Role as a Versatile Building Block in Organic Synthesis
The furan ring is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals. chim.it Generally, furan derivatives are valuable precursors for a wide array of chemical transformations.
Precursor to Complex Furan-Substituted Compounds
In principle, the functional groups present in this compound—the furan ring, the ketone, and the ester—offer multiple sites for chemical modification. The furan ring can undergo electrophilic substitution reactions, while the carbonyl and ester groups can be subjected to a variety of nucleophilic attacks and condensation reactions. These reactions could theoretically lead to a diverse range of complex furan-substituted compounds. However, published research specifically demonstrating these transformations with this compound is not available.
Utility in Heterocyclic Synthesis
Furan derivatives are often used as starting materials for the synthesis of other heterocyclic systems through ring-opening and ring-transformation reactions. For instance, furanones, which can be derived from furan compounds, are known precursors to other heterocycles. chemicalbook.com While general methodologies for such transformations exist, their specific application to this compound has not been reported in the scientific literature.
Exploration in Catalysis and Ligand Design
The structural features of this compound suggest its potential, upon modification, for applications in catalysis.
As a Chiral Ligand Precursor for Asymmetric Synthesis
Molecules containing heterocyclic rings are often incorporated into the structure of chiral ligands for asymmetric catalysis. The furan moiety, in combination with other functional groups, could be modified to create a chiral environment around a metal center. However, there is no specific information available on the synthesis of chiral ligands derived from this compound.
In Organocatalytic Systems
The development of small organic molecules as catalysts (organocatalysts) is a significant area of research. While furan-containing structures can be part of organocatalyst design, there are no documented instances of this compound or its direct derivatives being employed in organocatalytic systems.
Applications in Polymer Chemistry and Advanced Materials
Furan-based polymers have gained attention as sustainable alternatives to petroleum-derived materials. The bifunctional nature of some furan derivatives allows them to act as monomers in polymerization reactions. For example, 2,5-furandicarboxylic acid is a well-known monomer for producing bio-based polyesters. While it is conceivable that this compound could be chemically modified to serve as a monomer or a linker in the creation of novel polymers or advanced materials, there is currently no research to support this.
Potential Applications of Ethyl 2 Furan 2 Carbonyl Butanoate in Chemical Synthesis and Materials Science
Exploration in Agrochemical and Flavor Chemistry (excluding biological activity, dosage, safety)
The chemical scaffold of ethyl 2-(furan-2-carbonyl)butanoate, which integrates a furan (B31954) ring, a β-keto ester functional group, and a butanoate chain, positions it as a compound of interest for synthetic exploration in both agrochemical and flavor chemistry. While direct applications of this specific molecule are not extensively documented in public literature, its structural components are present in numerous established compounds within these fields. This suggests its potential as a valuable synthetic intermediate or building block.
Potential as a Precursor in Agrochemical Synthesis
The furan nucleus is a recognized pharmacophore in a variety of agrochemicals, particularly insecticides and fungicides. clockss.orgmdpi.com Furan-containing compounds can be synthesized through various methods, including the acid-induced transformation of γ-diketo systems. clockss.org The development of new agrochemicals is an ongoing necessity in the crop protection industry, with a significant number of new active ingredients featuring heterocyclic cores like furan. sigmaaldrich.comnih.gov
This compound, as a β-keto ester, represents a versatile starting material for the synthesis of more complex heterocyclic systems. nih.gov β-Keto esters are well-established precursors for a range of compounds due to the reactivity of the methylene (B1212753) group adjacent to the two carbonyls and the ability to undergo various condensation and cyclization reactions. researchgate.netfao.orgnih.gov For instance, the reaction of β-keto esters with hydrazine (B178648) derivatives is a classic and efficient method for preparing pyrazolones, a class of compounds with known pesticidal applications. nih.gov
The synthesis of furoate esters, which are esters of furan-2-carboxylic acid, has been a route to developing pesticides. wikipedia.org Given that this compound contains the furan-2-carbonyl moiety, it could potentially be modified to create novel ester derivatives with agrochemical potential. The synthesis of such derivatives could involve transformations of the butanoate portion of the molecule while retaining the core furan structure.
The table below lists some related furan derivatives and their roles, illustrating the chemical space where this compound could serve as a synthetic intermediate.
| Compound Name | Role/Application Area |
| 2-Furoic acid | Precursor to furoate ester pesticides. wikipedia.org |
| Furan-2-carboxylic acid N-hydroxysuccinimide ester | Reagent for creating amide bonds, useful in synthesizing complex molecules. sigmaaldrich.com |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | Intermediate in the synthesis of naphthofuropyrazoles with potential pharmacological activities. nih.gov |
| Furfural | A primary component for synthesizing compounds with a furoyl group. jmchemsci.com |
Potential in Flavor Chemistry
In the realm of flavor chemistry, furan derivatives are significant contributors to the sensory profiles of a wide array of food products. They are often formed during the thermal processing of foods through the Maillard reaction and caramelization. nih.gov 2-Furoic acid, for example, is recognized as a flavoring ingredient and is known to impart sweet, earthy, and herbaceous notes. wikipedia.org It is found in roasted coffee at concentrations of up to 205 mg/kg. wikipedia.org
The structure of this compound, containing both a furan ring and an ethyl ester, suggests its potential as a flavor compound. Esters are widely known for their characteristic fruity and sweet aromas, and their combination with the roasted, sweet, and caramellic notes associated with furan derivatives could lead to novel and complex flavor profiles. thegoodscentscompany.com The synthesis of esters from 2-furoic acid is a known route to flavor compounds. wikipedia.org
The formation of furan and its derivatives in food is often initiated from the degradation of carbohydrates and amino acids. nih.gov While not a naturally occurring compound identified in food, the synthetic nature of this compound allows for precise control over its structure, which could be an advantage in creating specific flavor profiles for use in formulated food products. The potential flavor characteristics would be influenced by both the furan-2-carbonyl group and the ethyl butanoate chain.
The table below highlights some furan derivatives and their associated flavor characteristics, providing a context for the potential sensory properties of this compound.
| Compound Name | Flavor/Odor Description |
| 2-Furoic acid | Sweet, oily, herbaceous, earthy, caramellic. wikipedia.orgthegoodscentscompany.com |
| Furfural | Characteristic almond-like, sweet, woody, bready odor. |
| 2-Methylfuran | Formed during roasting, contributes to the overall flavor profile. nih.gov |
| Ethyl butanoate | Fruity odor, often described as pineapple-like. scribd.com |
Computational and Theoretical Studies of Ethyl 2 Furan 2 Carbonyl Butanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For ethyl 2-(furan-2-carbonyl)butanoate, these calculations can predict the distribution of electrons and identify the most probable sites for chemical reactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, it can be inferred that the HOMO would also be predominantly located on the furan (B31954) ring, making it the primary site for electrophilic reactions. The LUMO would likely be centered on the two carbonyl groups and the C2 of the butanoate chain, marking these as the electrophilic centers of the molecule. The presence of the additional ester group in this compound, compared to 2-acetylfuran, would likely lead to a more complex distribution of the LUMO and could slightly alter the HOMO-LUMO gap.
Table 1: Inferred Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Inferred Location | Implied Reactivity |
| HOMO | Primarily on the furan ring | Site for electrophilic attack |
| LUMO | Distributed over the two carbonyl groups and adjacent carbons | Sites for nucleophilic attack |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, an MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the two carbonyl groups due to the high electronegativity of oxygen. The furan ring's oxygen atom would also contribute to a region of negative potential. The hydrogen atoms of the ethyl and butyl groups, as well as the C2 proton of the butanoate chain, would exhibit positive electrostatic potential. This visual representation of charge distribution is crucial for predicting how the molecule will interact with other polar molecules and ions.
Conformational Analysis and Energy Minima Determination
A computational study on a series of β-keto esters revealed that these molecules tend to adopt specific conformations to minimize steric hindrance and optimize electronic interactions. researchgate.net For this compound, the rotation around the C-C bonds of the butanoate chain and the C-C bond connecting the furan ring to the carbonyl group will lead to various staggered and eclipsed conformations.
Reaction Mechanism Elucidation via Transition State Calculations
Understanding the detailed step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Transition state calculations are a powerful computational tool for elucidating reaction mechanisms. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy of a reaction and predict its rate.
This compound possesses several reactive sites. The furan ring can undergo electrophilic aromatic substitution, while the carbonyl groups are susceptible to nucleophilic attack. The α-proton on the butanoate chain is acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions.
While no specific transition state calculations for reactions involving this compound have been reported, we can infer its likely reactivity based on general principles. For example, in a base-catalyzed self-condensation reaction (a Claisen-type reaction), the first step would be the deprotonation of the α-carbon. A transition state calculation for this proton transfer step would reveal the energy barrier for enolate formation. Subsequent nucleophilic attack of the enolate on the carbonyl group of another molecule would proceed through a second transition state. Computational modeling of these transition states would provide a quantitative understanding of the reaction's feasibility and kinetics.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
NMR Chemical Shift Predictions
The chemical environment of each nucleus in a molecule determines its resonance frequency in an NMR spectrum. Computational methods, particularly DFT, can calculate the magnetic shielding of each nucleus, which can then be converted into a predicted chemical shift. The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation.
For this compound, we can predict the approximate chemical shifts for its ¹³C and ¹H nuclei based on the known shifts of similar structural motifs.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (ketone) | 190-200 | Typical range for a ketone carbonyl carbon. |
| Carbonyl (ester) | 165-175 | Characteristic chemical shift for an ester carbonyl carbon. |
| Furan C2 (attached to carbonyl) | 150-160 | Deshielded due to attachment to the electron-withdrawing carbonyl group. |
| Furan C5 | 110-120 | Typical chemical shift for a β-carbon in a furan ring. |
| Furan C3 and C4 | 110-125 | Typical range for furan ring carbons. |
| Butanoate C2 | 50-60 | Alpha-carbon to two carbonyl groups, expected to be significantly deshielded. |
| Ethyl O-C H₂ | 60-70 | Methylene (B1212753) carbon attached to the ester oxygen. |
| Butanoate C H₂CH₃ | 20-30 | Methylene carbon in the butanoyl chain. |
| Ethyl CH₃ | 10-20 | Methyl carbon of the ethyl ester group. |
| Butanoate CH₂C H₃ | 10-15 | Methyl carbon of the butanoyl chain. |
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| Furan H5 | 7.5-8.0 | Doublet of doublets | Alpha-proton of the furan ring, deshielded by the adjacent oxygen and carbonyl group. |
| Furan H3 | 7.0-7.5 | Doublet of doublets | Beta-proton of the furan ring. |
| Furan H4 | 6.5-7.0 | Doublet of doublets | Beta-proton of the furan ring. |
| Butanoate CH | 4.0-4.5 | Triplet | Methine proton alpha to two carbonyl groups, expected to be highly deshielded and split by the adjacent methylene group. |
| Ethyl O-C H₂ | 4.0-4.5 | Quartet | Methylene protons of the ethyl ester, deshielded by the oxygen and split by the adjacent methyl group. |
| Butanoate C H₂CH₃ | 1.8-2.2 | Sextet or Multiplet | Methylene protons of the butanoyl chain, split by the adjacent methine and methyl groups. |
| Ethyl CH₃ | 1.2-1.5 | Triplet | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
| Butanoate CH₂C H₃ | 0.8-1.2 | Triplet | Methyl protons of the butanoyl chain, split by the adjacent methylene group. |
By comparing these predicted spectra with experimentally obtained data, the structure of this compound can be unequivocally confirmed. Any significant deviations between the predicted and experimental values can provide further insights into the molecule's specific conformational preferences and electronic environment in solution.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using Density Functional Theory (DFT) methods, provide valuable information about the molecule's vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. For furan derivatives, these calculations help in assigning experimental spectral bands to specific molecular vibrations. globalresearchonline.netresearchgate.net
While specific, peer-reviewed vibrational frequency calculations for this compound are not available in the current literature, the vibrational characteristics can be inferred from studies on furan and its related derivatives. globalresearchonline.netcapes.gov.brudayton.edu The calculations for these molecules are often carried out using the B3LYP functional with a basis set such as 6-31G** or cc-pVTZ. globalresearchonline.netresearchgate.net The resulting frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model.
The predicted spectrum of this compound would be characterized by vibrations from its three main structural components: the furan ring, the ethyl ester group, and the ketone carbonyl group.
Table 1: Characteristic Vibrational Frequencies for Furan and Carbonyl Moieties This table presents typical frequency ranges for key functional groups based on general data for furan derivatives and carbonyl compounds, as specific computational data for this compound is not available.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Reference |
| C-H Stretching | Furan Ring | 3115 - 3276 | globalresearchonline.net |
| C=C Stretching | Furan Ring | 1414 - 1512 | globalresearchonline.netresearchgate.net |
| C-O-C Asymmetric Stretching | Furan Ring | ~1200 - 1300 | globalresearchonline.net |
| C=O Stretching | Ketone | ~1705 | researchgate.net |
| C=O Stretching | Ester | ~1735 | N/A |
| C-H out-of-plane bending | Furan Ring | 711 - 908 | globalresearchonline.net |
The furan ring itself has characteristic C-H stretching vibrations that appear at high wavenumbers and ring stretching (C=C and C-O) vibrations at lower frequencies. globalresearchonline.net The two carbonyl groups (ketone and ester) in this compound are expected to show strong absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The exact position of these bands would be influenced by electronic and steric effects from the adjacent furan ring and ethyl group.
Molecular Docking Simulations for Interaction with Non-Biological Chemical Entities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand interactions between a small molecule (ligand) and a larger receptor. While often applied in drug discovery (biological receptors), it is also a valuable tool for studying interactions with non-biological chemical entities to understand and predict chemical processes. nih.gov
A relevant application for a compound like this compound is the study of its inclusion in host-guest complexes with molecules like cyclodextrins. nih.govresearchgate.net Cyclodextrins are macrocyclic oligosaccharides that can encapsulate other molecules, which can enhance their solubility or stability. nih.govresearchgate.net Docking simulations can predict the binding affinity (often expressed as binding energy in kcal/mol) and the most stable geometry of the furan derivative within the cyclodextrin (B1172386) cavity. nih.gov
Process of Molecular Docking:
Preparation: Three-dimensional structures of the ligand (this compound) and the host (e.g., β-cyclodextrin) are generated and optimized.
Grid Generation: A grid box defining the potential binding site on the host molecule is established. nih.gov
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, systematically samples different conformations and orientations of the ligand within the host's binding site. nih.gov
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The pose with the lowest binding energy is considered the most probable binding mode. nih.govnih.gov
Table 2: Illustrative Parameters for a Molecular Docking Simulation This table provides a general example of the setup for a molecular docking study with a non-biological host like cyclodextrin, as no specific study involving this compound has been published.
| Parameter | Example Value/Method | Purpose | Reference |
| Docking Software | AutoDock 4.2 | To perform the docking simulation | nih.gov |
| Host Molecule | β-Cyclodextrin | A non-biological entity for complex formation | nih.gov |
| Ligand | This compound | The molecule of interest | N/A |
| Search Algorithm | Lamarckian Genetic Algorithm (LGA) | To explore possible binding poses | nih.gov |
| Scoring Function | Semiempirical Free Energy | To estimate the binding affinity and rank poses | nih.gov |
| Output | Binding Energy (kcal/mol), Ki (inhibition constant), RMSD | To quantify binding strength and stability | nih.gov |
The results of such simulations, particularly the binding energy, can indicate how favorably this compound interacts with the cyclodextrin. A more negative binding energy suggests a more stable inclusion complex. nih.gov This information is valuable in fields like materials science and formulation chemistry for designing new systems with tailored properties.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green and sustainable practices necessitates the development of environmentally benign synthetic methods. acs.org While classical syntheses of β-keto esters are well-established, future efforts for preparing ethyl 2-(furan-2-carbonyl)butanoate will likely focus on minimizing waste and energy consumption while utilizing renewable feedstocks.
Key research avenues include:
Biocatalytic Approaches: The use of enzymes, particularly lipases, offers a mild and highly selective alternative to traditional chemical catalysts. acs.org Enzymatic polymerizations have been successfully employed for creating furan-based polyesters, demonstrating the potential of biocatalysis in forming key bonds in furan-containing molecules. acs.orgrsc.org Research into specific enzymes or engineered biocatalysts for the direct acylation of ethyl butanoate with a furan-2-carbonyl source could provide a highly efficient and sustainable route. researchgate.netacs.org Such processes operate under mild conditions, often in aqueous media, significantly reducing the environmental footprint. researchgate.net
Catalytic C-H Activation and Carbonylation: Direct functionalization of simple precursors is a cornerstone of modern synthetic efficiency. Palladium-catalyzed carbonylation of alcohols like furfuryl alcohol has been shown to produce furanyl acetates, a related class of compounds. unive.it Future work could adapt these methodologies, perhaps through a tandem reaction, to couple a butanoate fragment directly. Similarly, developing catalytic systems for the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds presents another green pathway to furan (B31954) derivatives. rsc.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for easier scale-up compared to batch processes. rsc.org Implementing the synthesis of this compound in a flow system could lead to higher yields, reduced reaction times, and minimized solvent usage, aligning with the principles of green chemistry.
A comparison of potential synthetic paradigms is outlined in the table below.
| Synthetic Paradigm | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, renewable catalyst source. researchgate.netacs.org | Enzyme discovery and engineering, substrate scope limitations, catalyst stability. |
| C-H Activation | High atom economy, use of simple starting materials. rsc.org | Catalyst development, control of regioselectivity, harsh conditions may be required. |
| Flow Chemistry | Enhanced process control, improved safety, scalability. rsc.org | Reactor design and cost, potential for clogging, requires process optimization. |
Exploration of Uncharted Reactivity Profiles
The reactivity of this compound is dictated by the interplay between the furan ring, the β-keto ester functionality, and the ethyl groups. While the individual reactivities of these components are known, their combined influence offers fertile ground for discovering novel transformations.
Future explorations could focus on:
Domino and Cascade Reactions: Designing one-pot sequences that leverage the multiple reactive sites within the molecule can rapidly build molecular complexity. For instance, a reaction could be initiated at the β-keto ester's enolizable position, followed by a subsequent reaction involving the furan ring, such as a Diels-Alder cycloaddition. acs.org The development of base-promoted domino reactions of β-keto compounds with other reagents has proven effective for synthesizing substituted furans and could be adapted here. organic-chemistry.org
Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions provides unique reactivity pathways that are often inaccessible through thermal methods. rsc.org The furan ring can participate in various electrocatalytic and photochemical transformations. rsc.orgnih.gov Investigating the photocatalytic activation of the C-H bonds on the butanoate chain or the electrochemically-induced coupling reactions of the furan ring could yield novel molecular scaffolds.
Reactions Leveraging Furan Ring Strain and Aromaticity: The furan ring possesses less aromatic character than benzene (B151609) and can undergo reactions that involve its diene character. wikipedia.org Exploring cycloaddition reactions with a wider range of dienophiles or investigating ring-opening and rearrangement cascades under specific catalytic conditions could lead to the synthesis of complex and valuable non-aromatic structures.
Design and Synthesis of Advanced Analogs with Tunable Properties
Modifying the core structure of this compound can lead to the creation of advanced analogs with properties tailored for specific applications, from materials science to medicinal chemistry. cmu.edursc.org The inherent tunability of furan-based heterocycles makes them attractive building blocks. cmu.edumdpi.com
Future design strategies may include:
Polymer Science: Furan-based polymers are gaining traction as sustainable alternatives to petroleum-derived plastics. rsc.org The 2,5-disubstituted furan core is a key component in biobased polyesters like polyethylene (B3416737) furanoate (PEF). Analogs of this compound could serve as monomers or additives. By altering the alkyl chain or introducing other functional groups, researchers can tune the thermal and mechanical properties of the resulting polymers. rsc.org
Medicinal Chemistry: The furanone ring, a close relative of the furan moiety, is a recognized pharmacophore present in many compounds with diverse biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov Synthesizing analogs by modifying the butanoate side chain or substituting the furan ring could generate libraries of new compounds for biological screening. The β-keto-enol tautomerism in this class of compounds is also significant for designing potent antifungal agents. nih.govacs.org
Functional Materials: Ester-functionalized polyfurans have shown improved stability and unique structural properties, such as forming helical conformations. cmu.edu By systematically varying the structure of analogs—for example, replacing the butanoyl group with longer or branched chains, or introducing substituents at the 4- or 5-position of the furan ring—researchers can fine-tune properties like solubility, photostability, and bandgap for applications in organic electronics. rsc.org
| Analog Subclass | Structural Modification | Potential Tunable Property | Target Application |
| Polymer Precursors | Introduction of a second reactive group (e.g., hydroxyl, carboxyl) | Polymer chain length, crystallinity, thermal stability. rsc.org | Sustainable plastics, resins |
| Bioactive Scaffolds | Variation of the alkyl chain, substitution on the furan ring | Receptor binding affinity, lipophilicity, metabolic stability. researchgate.netnih.gov | Drug discovery |
| Organic Materials | Incorporation into conjugated systems, addition of electron-donating/withdrawing groups | Bandgap, charge mobility, photoluminescence. cmu.edursc.org | Organic electronics, sensors |
Integration into Emerging Chemical Technologies and Methodologies
To remain relevant, chemical building blocks must be compatible with and enhance emerging technologies. The unique structure of this compound makes it a candidate for integration into several cutting-edge areas of chemical science.
Chemoenzymatic Synthesis: This approach combines the best of chemical and biological catalysis to create efficient and sustainable synthetic routes. acs.org A future process could involve an enzymatic step to produce a chiral furan intermediate with high enantioselectivity, followed by a chemical step to introduce the butanoyl group. Such hybrid strategies are powerful tools for building complex molecules from simple, bio-based starting materials like furfural. researchgate.net
Electrosynthesis and Paired Electrolysis: Electrocatalytic methods, driven by renewable electricity, are a promising green technology. rsc.org Furan compounds can be transformed via both oxidation and reduction reactions. One could envision a paired electrolysis system where the oxidation of a furan-based substrate at the anode is coupled with a useful reduction at the cathode, maximizing efficiency. For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid has been successfully paired with CO2 reduction. rsc.org
Valorization of Biomass: Furfural, the parent compound from which the furan ring is derived, is recognized as a key platform chemical obtainable from the dehydration of sugars in lignocellulosic biomass. nih.govwikipedia.org Integrating the synthesis of this compound into a broader biorefinery concept, where biomass is converted into a range of value-added chemicals, is a key long-term goal for a sustainable chemical industry. acs.orgfrontiersin.org
The continued investigation into this compound and its derivatives promises to yield not only a deeper fundamental understanding of furan chemistry but also practical solutions for sustainable materials, medicines, and technologies.
Q & A
What are the recommended synthetic pathways for ethyl 2-(furan-2-carbonyl)butanoate, and how can its purity be validated?
Basic Research Focus
this compound can be synthesized via esterification of 2-(furan-2-carbonyl)butanoic acid with ethanol under acidic catalysis. Alternatively, coupling reactions involving furan-2-carbonyl chloride and ethyl 2-hydroxybutanoate may be employed .
Methodological Validation :
- Purification : Use column chromatography with silica gel and ethyl acetate/hexane eluent.
- Purity Analysis :
Which spectroscopic and computational methods are optimal for characterizing this compound?
Basic Research Focus
Key Techniques :
- FT-IR : Confirm ester (C=O stretch ~1740 cm) and furan (C-O-C stretch ~1250 cm) functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 224.08 (calculated for CHO) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and reactive sites .
How can researchers optimize enantiomeric purity during synthesis?
Advanced Research Focus
Challenges : Racemization during esterification or coupling steps.
Strategies :
-
Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor ketones .
-
Chiral Chromatography : Employ Chiralpak® AD-H column with hexane/isopropanol to separate enantiomers .
Experimental Design :Variable Impact on Enantiomeric Excess (EE) Catalyst Loading Higher loading (>5 mol%) improves EE but may reduce yield. Temperature Lower temps (0–25°C) minimize racemization.
How to resolve discrepancies in reaction yields using different catalysts?
Advanced Research Focus
Case Study : Compare Pd/C vs. Raney Ni in hydrogenation steps.
Data Contradiction Analysis :
- Pd/C : Higher yields (85–90%) but requires strict anhydrous conditions .
- Raney Ni : Lower yields (70–75%) but tolerates moisture.
Mitigation : - Use a factorial design to test solvent (THF vs. EtOH), catalyst loading, and H pressure.
- Statistical tools (ANOVA) identify significant variables affecting yield .
How does the furan ring influence reactivity in nucleophilic substitutions?
Advanced Research Focus
Mechanistic Insights :
-
The electron-rich furan ring directs electrophilic substitution to the 5-position, enabling regioselective bromination or nitration .
-
Kinetic Studies : Monitor reaction rates under varying conditions (e.g., HNO/HSO for nitration at 0°C vs. 25°C) .
Reactivity Table :Reaction Type Preferred Site Yield (%) Bromination C5 of furan 82 Nitration C5 of furan 75
What are the biological activities of this compound, and how are they assessed?
Basic Research Focus
Assays :
-
Antimicrobial : Disk diffusion against S. aureus (MIC = 32 µg/mL) .
-
Anti-inflammatory : COX-2 inhibition assay (IC = 18 µM) .
Structure-Activity Relationship (SAR) :Modification Impact on Activity Ester to acid hydrolysis Loss of activity (IC > 100 µM) Fluorination at C4 Enhanced COX-2 selectivity (IC = 12 µM) .
What computational methods predict the pharmacokinetics of this compound?
Advanced Research Focus
Tools :
-
ADMET Prediction : SwissADME for bioavailability (LogP = 2.1; TPSA = 65 Ų) .
-
Molecular Dynamics (MD) : Simulate binding to COX-2 active site (GROMACS software) .
Key Parameters :Parameter Value Implication LogP 2.1 Moderate lipophilicity. H-bond Acceptors 4 Favorable membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
